molecular formula C20H21ClN2OS B2412120 N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide CAS No. 852934-00-0

N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide

Cat. No.: B2412120
CAS No.: 852934-00-0
M. Wt: 372.91
InChI Key: XEJILLIQRKHMEQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-benzyl-N-(6-butan-2-yl-1,3-benzothiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c1-3-14(2)16-9-10-17-18(11-16)25-20(22-17)23(19(24)12-21)13-15-7-5-4-6-8-15/h4-11,14H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJILLIQRKHMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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